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Compound of Interest

Compound Name: 2-Methylene-1,3-propanediol

Cat. No.: B1346627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylene-1,3-propanediol, a valuable building block in organic synthesis. Due to the limited

availability of publicly accessible, detailed quantitative spectral data, this document focuses on

the interpretation of expected spectral features and provides generalized experimental

protocols. The information herein is intended to guide researchers in the analysis and

characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. For 2-Methylene-1,3-propanediol (C₄H₈O₂), both ¹H and ¹³C NMR provide key

insights into its unique olefinic and diol functionalities.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Methylene-1,3-propanediol is expected to show three distinct

signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 2-Methylene-1,3-propanediol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.1 Singlet 2H =CH₂ (vinylic protons)

~4.2 Singlet 4H

-CH₂-OH (methylene

protons adjacent to

hydroxyl groups)

~2.5 (broad) Singlet 2H
-OH (hydroxyl

protons)

Note: The chemical shift of the hydroxyl protons can vary depending on the solvent,

concentration, and temperature. The solvent is commonly CDCl₃ or DMSO-d₆.[1]

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is anticipated to display three signals, corresponding to the

three unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methylene-1,3-propanediol

Chemical Shift (δ) ppm Assignment

~150 C=CH₂ (quaternary vinylic carbon)

~110 =CH₂ (primary vinylic carbon)

~65 -CH₂-OH (methylene carbons)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Methylene-1,3-propanediol will be characterized by absorptions corresponding

to the hydroxyl and alkene groups.

Table 3: Key IR Absorption Bands for 2-Methylene-1,3-propanediol
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 (broad) Strong O-H stretch (hydroxyl groups)

3100-3000 Medium =C-H stretch (vinylic C-H)

2950-2850 Medium C-H stretch (aliphatic C-H)

~1650 Medium C=C stretch (alkene)

~1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Methylene-1,3-propanediol (Molecular Weight: 88.11 g/mol ), the mass

spectrum would be expected to show a molecular ion peak and several characteristic fragment

ions.

Table 4: Predicted Mass Spectrometry Data for 2-Methylene-1,3-propanediol

m/z Possible Fragment

88 [M]⁺ (Molecular Ion)

87 [M-H]⁺

70 [M-H₂O]⁺

57 [M-CH₂OH]⁺

31 [CH₂OH]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-25 mg of 2-Methylene-1,3-propanediol in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500

MHz).

¹H NMR Acquisition:

Obtain a single-pulse ¹H spectrum.

Typical spectral width: 0-12 ppm.

Number of scans: 8-16.

Relaxation delay: 1-5 seconds.

¹³C NMR Acquisition:

Obtain a proton-decoupled ¹³C spectrum.

Typical spectral width: 0-220 ppm.

Number of scans: 128 or more, depending on the sample concentration.

Relaxation delay: 2-5 seconds.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Reference the spectrum to the residual

solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of neat 2-Methylene-1,3-propanediol
between two KBr or NaCl plates to form a thin film.

Instrumentation: Use a standard Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition:
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Record a background spectrum of the clean salt plates.

Mount the sample in the spectrometer's sample compartment.

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC-MS). The

sample is vaporized in the ion source.

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons

(typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methylene-1,3-propanediol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylene-1,3-propanediol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346627#spectroscopic-data-for-2-methylene-1-3-
propanediol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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